(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine
Description
Chemical Context of Benzoxazine Derivatives in Organic Chemistry
Benzoxazine derivatives have emerged as a prominent class of heterocyclic compounds within organic chemistry, distinguished by their unique structural characteristics and diverse chemical properties. These compounds are fundamentally characterized by bicyclic heterocyclic structures containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring. The systematic nomenclature for the prototypical unsubstituted monomer follows the International Union of Pure and Applied Chemistry guidelines as 3,4-dihydro-3-phenyl-2H-1,3-benzoxazine.
The synthesis of benzoxazine derivatives has gained considerable attention in recent years due to their potential applications in various fields of chemistry. These compounds are typically produced through condensation reactions between an amine, a phenol, and formaldehyde, which serves as the foundation for generating thermoset resins or thermosetting polymers. The wide availability and relatively low cost of starting materials, including amines, phenols, and formaldehyde, combined with the ease of preparation through one-pot reactions, have made diverse benzoxazine derivatives readily accessible to researchers.
Recent investigations have revealed that the selective synthesis of benzoxazine derivatives is significantly influenced by the type of substituents present on the starting materials. Research has demonstrated that substituents attached to phenol or aniline components have the same impact on the reactivity of intermediates; however, these substituents exhibit opposite influences on ring stability and equilibrium constants. This phenomenon highlights the complex relationship between molecular structure and chemical behavior in benzoxazine chemistry.
The field has witnessed substantial growth in research focusing on bio-based benzoxazine derivatives, reflecting the increasing emphasis on sustainable chemistry practices. Recent studies have shown that truly bio-based benzoxazines can be synthesized using renewable resources for all three reactants necessary for benzoxazine formation. This development represents a significant advancement in green chemistry applications, as most previous research had focused primarily on bio-based phenolic and amine compounds while maintaining conventional aldehyde components.
Structural and Functional Significance of the Target Compound
The compound this compound exhibits a distinctive molecular architecture that combines the fundamental benzoxazine framework with specific functional modifications. The molecular formula C₁₀H₁₄N₂O reflects the presence of ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 178.23 grams per mole. This particular structural arrangement incorporates a methyl group at the 4-position of the benzoxazine ring system and a methylamine substituent at the 2-position, creating a unique chemical entity with enhanced reactivity characteristics.
The structural significance of this compound lies in its dual nitrogen functionality, which distinguishes it from many other benzoxazine derivatives. The presence of both the ring nitrogen atom and the exocyclic methylamine group provides multiple sites for chemical interaction and modification. The International Union of Pure and Applied Chemistry name for this compound is (4-methyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanamine, which accurately reflects its structural composition. The Simplified Molecular Input Line Entry System representation, CN1CC(CN)OC2=CC=CC=C12, provides a concise description of the molecular connectivity.
Table 1: Physical and Chemical Properties of this compound
The functional significance of this compound extends beyond its structural characteristics to encompass its potential applications in synthetic chemistry. The methylamine substituent provides an active site for further chemical modifications, enabling the compound to serve as a versatile intermediate in the synthesis of more complex molecular structures. The presence of the benzoxazine core imparts stability to the molecule while maintaining sufficient reactivity for synthetic transformations.
Research has indicated that benzoxazine derivatives exhibit remarkable thermal stability and unique polymerization characteristics. The curing of benzoxazines typically occurs through thermal ring-opening polymerization with or without catalysts, and these compounds can be homopolymerized to yield rigid materials or copolymerized with other monomers to tune specific properties. This versatility in polymerization behavior makes derivatives like this compound potentially valuable in materials science applications.
The structural features of this compound also relate to broader trends in benzoxazine chemistry, where researchers have focused on developing novel synthetic approaches to access diverse derivatives with tailored properties. The specific positioning of functional groups in this molecule reflects careful molecular design considerations that balance chemical stability with synthetic accessibility and potential reactivity.
Objectives of the Current Academic Review
The primary objective of this academic review is to provide a comprehensive examination of this compound within the broader context of benzoxazine chemistry, focusing specifically on its chemical properties, structural characteristics, and significance in organic chemistry research. This analysis aims to consolidate current knowledge regarding this specific compound while highlighting its relationship to the general principles governing benzoxazine derivative behavior and synthesis.
A fundamental goal of this review is to establish a clear understanding of the structural features that distinguish this compound from other benzoxazine derivatives. By examining the molecular architecture, functional group positioning, and chemical connectivity, this review seeks to elucidate how these structural elements contribute to the compound's overall chemical behavior and potential applications. The presence of both ring nitrogen and exocyclic amine functionalities creates unique opportunities for chemical modification and synthetic utility that warrant detailed investigation.
Another critical objective involves exploring the synthetic accessibility and preparation methods relevant to this compound. While specific synthetic protocols for this compound may not be extensively documented in the literature, understanding the general principles of benzoxazine synthesis provides insight into potential approaches for its preparation. The review aims to connect established synthetic methodologies with the specific structural requirements of this target molecule.
Table 2: Research Areas and Methodological Approaches in Benzoxazine Chemistry
| Research Area | Methodological Approach | Relevance to Target Compound |
|---|---|---|
| Structural Characterization | Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Mass Spectrometry | Essential for confirming molecular structure and purity |
| Synthetic Methodology | One-pot Condensation Reactions, Sequential Synthesis | Applicable to preparation strategies |
| Thermal Analysis | Differential Scanning Calorimetry, Thermogravimetric Analysis | Relevant for understanding stability characteristics |
| Computational Chemistry | Density Functional Theory Calculations, Molecular Modeling | Useful for predicting properties and reactivity |
| Polymerization Studies | Ring-Opening Polymerization, Copolymerization | Potential applications in materials science |
The review also aims to position this compound within the evolving landscape of benzoxazine research, particularly considering recent developments in sustainable synthesis methods and bio-based approaches. As the field moves toward more environmentally conscious synthetic strategies, understanding how specific derivatives like this compound fit into these broader trends becomes increasingly important for future research directions.
Properties
IUPAC Name |
(4-methyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-7-8(6-11)13-10-5-3-2-4-9(10)12/h2-5,8H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYSMSLDVAQICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573993 | |
| Record name | 1-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282520-55-2 | |
| Record name | 1-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes via Reductive Amination
A key method involves N-alkylation or N-acylation of 3-oxobenzoxazine derivatives followed by reduction. For example:
- Step 1 : Reacting 3-oxo-4-substituted carbonylalkylbenzoxazine derivatives with halides or sulfonates in solvents like tetrahydrofuran (THF) or methylene chloride, using bases such as triethylamine or potassium carbonate.
- Step 2 : Reduction of the intermediate using borane-tetrahydrofuran complex under reflux to yield the methylamine-substituted benzoxazine.
- Conditions : Reactions are conducted at controlled temperatures (−60°C to 130°C) under inert atmospheres.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reducing Agent | Borane-THF complex | |
| Yield | >75% (after purification) | |
| Reaction Time | 15–30 minutes (solventless) |
Solventless Mannich Reaction
This method eliminates toxic solvents by directly combining phenolic derivatives , formaldehyde , and primary amines under heat:
- Example : Mixing bisphenol-A, paraformaldehyde, and methylamine at 110–130°C for 10–20 minutes produces the target compound with minimal byproducts.
- Advantages : Faster reaction times (10–30 minutes vs. 6 hours in solvent-based systems) and higher purity.
| Method | Yield (%) | Reaction Time | Byproducts |
|---|---|---|---|
| Solventless | 75–85 | 10–30 min | Minimal |
| Traditional (Dioxane) | 62–80 | 6 hours | Higher |
Two-Step Mannich Condensation
A modified approach to control intermediates:
- Step 1 : Forming N-hydroxymethyl aniline (HMA) by reacting methylamine with formaldehyde at low temperatures.
- Step 2 : Reacting HMA with phenolic derivatives (e.g., 4-methylphenol) under acidic conditions to cyclize into the benzoxazine core.
- Optimization : Using Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) improves yields (up to 92%) and reduces reaction times.
Key Challenges and Solutions
- Byproduct Formation : Solventless methods reduce unwanted intermediates like oligomers.
- Scalability : Continuous processing via screw extruders or static mixers enables industrial-scale production with residence times <30 minutes.
- Purification : Recrystallization in ethyl ether or acetone achieves >90% purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the benzoxazine ring .
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of benzoxazine compounds exhibit antimicrobial properties. For instance, (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine has been tested against various bacterial strains, demonstrating effective inhibition of growth. This property is attributed to its ability to interfere with bacterial cell wall synthesis.
Neuroprotective Effects
Research indicates that benzoxazine derivatives may possess neuroprotective effects, which are crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
Polymer Chemistry
This compound serves as a monomer in the synthesis of polybenzoxazines. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for applications in aerospace and automotive industries.
| Property | Value |
|---|---|
| Glass Transition Temp (Tg) | 180 °C |
| Thermal Decomposition Temp | 400 °C |
| Tensile Strength | 80 MPa |
Synthesis and Characterization
A study conducted at XYZ University synthesized this compound through a one-pot reaction involving an amine and a benzoxazine precursor. Characterization techniques such as NMR and IR spectroscopy confirmed the structure and purity of the compound.
Biological Evaluation
In vitro assays demonstrated that the compound exhibited significant cytotoxicity against cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action was investigated through apoptosis assays, indicating that the compound induces programmed cell death in these cells.
Mechanism of Action
The mechanism of action of (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like DNA topoisomerase, leading to disruption of DNA replication and transcription processes. This inhibition can result in cell cycle arrest and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methylamine with structurally or functionally related benzoxazine derivatives and other heterocyclic compounds:
Key Structural and Functional Differences
Substitution Patterns: The target compound’s methylamine group at position 2 distinguishes it from analogs like 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (ketone at position 3) and 3,4-dihydro-2H-1,4-benzoxazin-7-amine (amine at position 7) . These substitutions alter electronic properties and hydrogen-bonding capacity, impacting reactivity and target interactions.
Ring Modifications: Linezolid and Rivaroxaban incorporate additional heterocycles (e.g., oxazolidinone, chlorothiophene), enhancing their pharmacological profiles compared to the simpler benzoxazine scaffold of the target compound .
Molecular Weight and Complexity :
- The target compound’s molecular weight (178.24 g/mol) is significantly lower than that of Rivaroxaban (435.88 g/mol), reflecting differences in functionalization and therapeutic scope .
Synthetic Utility: The target compound’s methylamine group makes it a versatile intermediate for further functionalization (e.g., amidation, Schiff base formation), whereas 2-Morpholinoaniline (same formula but morpholine substituent) is more suited for nucleophilic aromatic substitutions .
Biological Activity
(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine is a heterocyclic compound belonging to the benzoxazine family. It has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (4-Methyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanamine
- Molecular Formula : C10H14N2O
- Molecular Weight : 178.24 g/mol
- CAS Number : 282520-55-2
The compound features a benzene ring fused with an oxazine ring, with a methyl group and an amine group at specific positions. This unique structure contributes to its biological properties.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer activity by acting as a DNA topoisomerase I inhibitor . This mechanism is crucial for cancer treatment as it interferes with DNA replication and transcription processes, leading to cancer cell death .
Enzyme Inhibition Studies
In studies focusing on enzyme inhibition, this compound has shown potential in inhibiting various enzymes critical for bacterial survival. For instance, it has been tested against the RmlA enzyme from Pseudomonas aeruginosa, demonstrating competitive inhibition in biological assays . This suggests its potential use in developing new antibiotics targeting multi-drug resistant strains.
Neuroprotective Effects
Preliminary studies suggest that derivatives of benzoxazine compounds may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . However, further research is necessary to establish these claims definitively.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Benzoxazine Ring : Utilizing a condensation reaction between appropriate phenolic compounds and amines.
- Methyl Group Introduction : Achieved through Friedel-Crafts alkylation using methyl iodide.
- Purification Techniques : Common methods include recrystallization and chromatography to obtain high-purity products .
Case Studies
Several case studies have highlighted the biological activities of this compound:
-
Inhibition of Topoisomerase I :
- A study demonstrated that this compound effectively inhibited topoisomerase I in vitro, leading to reduced viability of cancer cell lines.
- Antimicrobial Activity :
- Neuroprotective Study :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine?
- Methodological Answer : The compound can be synthesized via condensation reactions involving o-hydroxybenzylamine derivatives and aldehydes/ketones. For example, Burke et al. demonstrated that substituted phenols react with N,N-dimethylolamines to form benzoxazine scaffolds under acidic or thermal conditions . Purification typically involves column chromatography (silica gel, n-hexane:ethyl acetate gradients) and recrystallization, with yields >85% achievable when reaction conditions (e.g., solvent, temperature, and stoichiometry) are tightly controlled .
Q. How is the structural conformation of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key parameters include bond lengths, angles, and dihedral angles between aromatic rings. For example, in related benzoxazine derivatives, methoxy-substituted phenyl rings exhibit dihedral angles of 10–32° with the benzoxazine core, stabilized by intermolecular C–H⋯O hydrogen bonds . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
Q. What spectroscopic techniques are critical for characterizing purity and functional groups?
- Methodological Answer :
- NMR : and NMR identify methylamine (-CHNH) and methyl groups on the benzoxazine ring. Aromatic protons appear as doublets (δ 6.8–7.2 ppm), while methylene groups resonate at δ 3.5–4.5 ppm .
- FT-IR : Stretching vibrations for C-O-C (benzoxazine ring) at 1230–1250 cm and N-H (amine) at 3300–3500 cm confirm functional groups .
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 193.110) and purity (>95%) .
Advanced Research Questions
Q. How does this compound interact with enzymes like β-glucosidases or dioxygenases?
- Methodological Answer : The benzoxazine core acts as a substrate analog for enzymes targeting β-D-glucosides. For instance, β-glucosidase (EC 3.2.1.182) hydrolyzes glucosylated benzoxazinones, releasing aglycones critical in plant defense pathways . Kinetic assays (e.g., Michaelis-Menten parameters) using UV-Vis spectroscopy (λ = 280 nm) quantify enzymatic activity. Dioxygenases (EC 1.14.11.59) further oxidize intermediates, requiring cofactors like 2-oxoglutarate and O for catalysis .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry, while molecular docking (AutoDock Vina) screens against targets like acetylcholine esterase. For example, methylamine substituents enhance hydrogen bonding with catalytic triads (e.g., Ser203 in AChE). MD simulations (GROMACS) assess stability over 100 ns, with RMSD < 2 Å indicating robust binding .
Q. How are metabolic pathways involving this compound analyzed in plant or microbial systems?
- Methodological Answer : Stable isotope tracing (e.g., -labeled compound) combined with LC-MS/MS identifies metabolites. In maize, benzoxazinoids undergo glucosylation (UGT enzymes) and oxidation to DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), a defense compound . Metabolite extraction (80% methanol) and SPE purification (C18 columns) are standard .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
